2-[2-(2,6-dimethylanilino)-2-oxoethoxy]ethyl-diethylazanium chloride
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Overview
Description
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride is a chemical compound with the molecular formula C16H27ClN2O2 and a molecular weight of 314.85 g/mol . It is known for its unique structure, which includes a dimethylphenyl group, a carbamoylmethoxy group, and an azanium chloride group. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
The synthesis of 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride involves several steps. One common synthetic route includes the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylaminoethanol to produce the final compound . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride. These reactions typically yield amines and alcohols as major products.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride can be compared with other similar compounds, such as:
2-(2-(Diethylamino)ethoxy)-2’,6’-acetoxylidide hydrochloride: This compound has a similar structure but differs in the substitution pattern on the phenyl ring.
Acetamide, 2-[2-(diethylamino)ethoxy]-N-(2,6-dimethylphenyl)-, hydrochloride: Another structurally related compound with variations in the functional groups attached to the core structure.
The uniqueness of 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
102207-84-1 |
---|---|
Molecular Formula |
C16H27ClN2O2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
2-[2-(2,6-dimethylanilino)-2-oxoethoxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)10-11-20-12-15(19)17-16-13(3)8-7-9-14(16)4;/h7-9H,5-6,10-12H2,1-4H3,(H,17,19);1H |
InChI Key |
YPELWFSWXLUXND-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOCC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
Canonical SMILES |
CC[NH+](CC)CCOCC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
Synonyms |
2-[(2,6-dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride |
Origin of Product |
United States |
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